Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-

Eis acetyltransferase inhibition Mycobacterium tuberculosis structure-activity relationship

Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- (CAS 603947-47-3, molecular formula C15H17N5O2S, MW 331.39 g/mol) belongs to the 1,2,4-triazino[5,6-b]indole-3-thioether chemotype, a privileged scaffold validated across multiple therapeutic target classes including the kanamycin resistance enzyme Eis from Mycobacterium tuberculosis , quorum-sensing receptors , and histone deacetylases. The compound features an 8-methoxy substituent on the indole ring, a thioether bridge at position 3, and an N-propyl acetamide side chain, distinguishing it from 8-H, 8-F, and 8-methyl analogs within the series.

Molecular Formula C15H17N5O2S
Molecular Weight 331.4 g/mol
Cat. No. B12581012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-
Molecular FormulaC15H17N5O2S
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCCCNC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)OC)N=N1
InChIInChI=1S/C15H17N5O2S/c1-3-6-16-12(21)8-23-15-18-14-13(19-20-15)10-7-9(22-2)4-5-11(10)17-14/h4-5,7H,3,6,8H2,1-2H3,(H,16,21)(H,17,18,20)
InChIKeyMOFZBZMMMVXBJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- (CAS 603947-47-3): Core Identity and Scaffold Context for Procurement


Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- (CAS 603947-47-3, molecular formula C15H17N5O2S, MW 331.39 g/mol) belongs to the 1,2,4-triazino[5,6-b]indole-3-thioether chemotype, a privileged scaffold validated across multiple therapeutic target classes including the kanamycin resistance enzyme Eis from Mycobacterium tuberculosis [1], quorum-sensing receptors [2], and histone deacetylases [3]. The compound features an 8-methoxy substituent on the indole ring, a thioether bridge at position 3, and an N-propyl acetamide side chain, distinguishing it from 8-H, 8-F, and 8-methyl analogs within the series [1].

Why Generic Substitution Fails: Structural Determinants of Differentiation for Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-


Within the 1,2,4-triazino[5,6-b]indole-3-thioether series, C8-substitution profoundly modulates target engagement potency. Direct head-to-head SAR data from the Eis inhibitor program demonstrate that C8-substitution can alter IC50 values by up to 7.7-fold between C8-H (IC50 = 0.23 μM) and C8-F (IC50 = 0.030 μM) paired analogs, with C8-methyl also conferring distinct potency shifts [1]. The 8-methoxy group introduces unique electronic character (Hammett σp = -0.27 for OCH3 vs. σp = 0.06 for F, σp = -0.17 for CH3) that cannot be replicated by 8-H, 8-F, or 8-methyl analogs, impacting both hydrogen-bond acceptor capacity and ring electronics [2]. Similarly, the N-propyl side chain provides a specific lipophilic balance distinct from the N-isopropyl branched isomer (CAS 603947-50-8) and the N-butyl homolog . These structural features are not interchangeable without altering target affinity and physicochemical properties.

Quantitative Differentiation Evidence for Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- Versus Closest Analogs


C8-Methoxy Electronic Modulation: 7.7-Fold Potency Span Documented Across C8 Substituents in the Eis Inhibitor Scaffold

In the 1,2,4-triazino[5,6-b]indole-3-thioether chemotype, C8-substitution is a critical potency determinant. Direct within-study comparison of compounds 11b (C8-H, R1=methyl, R2=2-(piperidin-1-yl)ethyl) and 39b (C8-F, same R1/R2) yielded IC50,KAN values of 0.23 ± 0.02 μM versus 0.030 ± 0.005 μM—a 7.7-fold potency difference solely attributable to C8 substitution [1]. The C8-methyl analog 48d (X=CH3, R1=n-propyl) exhibited an IC50,KAN of 0.15 ± 0.02 μM, intermediate between C8-H and C8-F [1]. The target compound incorporates an 8-methoxy group (σp = -0.27), which is more electron-donating than both C8-CH3 (σp = -0.17) and C8-F (σp = 0.06), predicting a distinct potency profile relative to known C8-substituted analogs [2].

Eis acetyltransferase inhibition Mycobacterium tuberculosis structure-activity relationship C8-substituent SAR

Hydrogen Bond Acceptor Capability: 8-Methoxy Introduces an Additional HBA Not Present in 8-H, 8-F, or 8-CH3 Analogs

The 8-methoxy substituent contributes one additional hydrogen bond acceptor (HBA) atom (methoxy oxygen) compared to 8-H (HBA = 0 at C8), 8-F (weak HBA), and 8-CH3 (HBA = 0) analogs. Calculated molecular properties for the target compound show 6 total HBA atoms, versus 5 for the 8-methyl analog (CAS 603946-28-7, C15H17N5OS, MW 315.39) and 5 for the 8-fluoro analog (CAS 603948-00-1, C14H14FN5OS, MW 319.36) . The 8-methoxy group is also associated with enhanced aqueous solubility within triazinoindole series, as the methoxy oxygen can engage in hydrogen bonding with solvent water molecules [1].

hydrogen bond acceptor drug-likeness molecular recognition physicochemical differentiation

N-Propyl vs. N-Isopropyl Branching: Linear Alkyl Chain Confers Distinct Lipophilicity and Conformational Flexibility

The target compound incorporates a linear N-propyl acetamide side chain, in contrast to the branched N-isopropyl isomer (CAS 603947-50-8, same MW 331.39 g/mol) . While these are constitutional isomers with identical molecular formula (C15H17N5O2S) and mass, the linear n-propyl chain provides greater conformational flexibility (6 rotatable bonds for the target compound vs. reduced degrees of freedom for the isopropyl analog) . Within the Eis inhibitor SAR series, the N5-n-propyl substituent (as in compound 48d, IC50 = 0.15 ± 0.02 μM) was associated with potent activity, demonstrating that the linear propyl chain at the N-position is compatible with target engagement [1].

N-alkyl side chain SAR lipophilicity optimization conformational entropy metabolic stability

Scaffold Validation Across Multiple Therapeutic Targets: Triazino[5,6-b]indole-3-thioether Chemotype Demonstrates μM to nM Potency in Eis, QS, and HDAC Assays

The 1,2,4-triazino[5,6-b]indole-3-thioether scaffold is validated across multiple biological targets with quantitative potency metrics. In Eis inhibition, the most potent compounds achieve IC50 values as low as 0.030 ± 0.005 μM (compound 39b) [1]. In quorum-sensing inhibition, triazinoindole-thioether hybrids exhibit IC50 values down to 0.0504 μg/mL against CviR-mediated QS systems [2]. In HDAC profiling, compounds bearing this scaffold show Kd values of 2.60E+3 nM against HDAC1 and 5.40E+3 nM against HDAC6, with selectivity over HDAC4/5 (Ki >5.00E+4 nM) [3]. This multi-target validation establishes the chemotype as a productive starting point for diverse drug discovery programs, unlike unvalidated or single-target screening compounds.

multi-target chemotype Eis inhibition quorum sensing HDAC inhibition antitubercular

Crystal Structure-Guided Design Feasibility: Eis-Triazinoindole Co-Crystal Structure (PDB 6B3T) Enables Rational Optimization

A high-resolution (2.40 Å) co-crystal structure of the Eis acetyltransferase from M. tuberculosis in complex with a 1,2,4-triazino[5,6-b]indole-3-thioether inhibitor (analog 39b, 8-fluoro-5-methyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole) has been deposited as PDB 6B3T [1]. The structure reveals that the inhibitor binds snugly within the aminoglycoside binding site, inserted into a hydrophobic cavity, with the tricyclic core making extensive van der Waals contacts and the C8-substituent oriented toward a sub-pocket that accommodates diverse functional groups [1]. This structural information enables rational, structure-guided optimization of the 8-methoxy analog, as the methoxy group's oxygen can be modeled to explore hydrogen-bonding interactions within this sub-pocket [2].

co-crystal structure structure-based drug design Eis enzyme PDB 6B3T binding mode

Caveat on Direct Evidence: No Published Primary Efficacy Data for This Specific Compound; Procurement Value Rests on Scaffold Class Validation

It must be explicitly noted that no peer-reviewed primary research article or patent was identified that reports direct, quantitative biological activity data (IC50, Ki, Kd, MIC, etc.) for the specific compound Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- (CAS 603947-47-3). Available ChEMBL/BindingDB affinity data (CHEMBL1934901) appears to be assigned to a different chemical entity based on SMILES discrepancy [1]. All evidence presented herein is class-level inference derived from structurally closely related analogs within the same 1,2,4-triazino[5,6-b]indole-3-thioether chemotype. The compound is listed in chemical supplier catalogs as a research chemical (CAS 603947-47-3, MF C15H17N5O2S, MW 331.39) with no associated biological annotation . Procurement decisions should weigh the compound's structural uniqueness (8-OCH3 + N-n-propyl combination) against the absence of direct biological validation.

data gap research chemical screening compound freedom-to-operate

Optimal Application Scenarios for Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- Based on Differentiated Evidence


Antitubercular Adjuvant Discovery: Eis Enzyme Inhibitor SAR Expansion Using C8-Methoxy Probe

The triazino[5,6-b]indole-3-thioether scaffold has been validated as a productive Eis inhibitor chemotype, with IC50 values reaching 0.030 μM for optimized analogs and demonstrated KAN adjuvant activity in resistant M. tuberculosis strains [1]. The 8-methoxy substituent, with its unique electron-donating character (σp = -0.27) and hydrogen bond acceptor capability, offers an unexplored C8-substitution vector for Eis SAR expansion beyond the published C8-H, C8-F, and C8-CH3 series [1][2]. The availability of the Eis co-crystal structure (PDB 6B3T, 2.40 Å) with a close C8-F analog enables rational docking and modeling of the 8-methoxy group within the hydrophobic sub-pocket, potentially identifying novel hydrogen-bond interactions with binding site residues [3].

Anti-Virulence Drug Discovery: Quorum-Sensing Inhibitor Development Leveraging the Thioether-Acetamide Pharmacophore

The 2-((5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide substructure, shared by the target compound, has demonstrated outstanding anti-quorum-sensing efficacy with IC50 values as low as 0.0504 μg/mL against the CviR QS receptor [1]. The 8-methoxy-N-propyl combination provides a distinct physicochemical profile (6 HBA, moderate MW 331.39, linear alkyl chain) suitable for further functionalization into isatin-hybrid QS inhibitors, a strategy that has already yielded compounds with dual anti-QS and antioxidant activity (IC50 = 40.71 μg/mL for radical scavenging) [1]. The compound can serve as a key synthetic intermediate for generating focused QS inhibitor libraries.

HDAC Isoform Selectivity Profiling: 8-Methoxy Triazinoindole as a Starting Point for Class I/IIb HDAC Probe Development

Triazino[5,6-b]indole-3-thioether analogs have shown measurable HDAC binding with Kd values of 2.60E+3 nM (HDAC1) and 5.40E+3 nM (HDAC6), alongside apparent selectivity over HDAC4/5 (Ki >5.00E+4 nM, >9-fold window) [1]. While the specific 8-methoxy compound lacks direct HDAC data, the scaffold's engagement with both Class I (HDAC1) and Class IIb (HDAC6) isoforms, combined with the 8-methoxy group's potential to introduce cap-group interactions not possible with 8-H or 8-alkyl analogs, positions this compound as a candidate for isoform-selectivity SAR campaigns [1].

Chemical Biology Tool Compound: Scaffold-Hopping Reference for Triazinoindole Chemotype Comparative Studies

For academic and industrial groups conducting scaffold-hopping or chemotype comparison studies, the 8-methoxy-N-propyl combination represents a structurally defined reference point within the broader triazinoindole family. Its differentiation from the 8-H des-methoxy analog, 8-methyl analog (CAS 603946-28-7), 8-fluoro analog (CAS 603948-00-1), and N-isopropyl isomer (CAS 603947-50-8) enables systematic assessment of how C8 electronic character and N-alkyl chain configuration modulate activity across multiple target classes [1][2]. The compound's commercial availability as a research chemical (CAS 603947-47-3) facilitates procurement for such comparative profiling studies [3].

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